N'-[(1Z)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethylidene]methoxycarbohydrazide
Description
Properties
IUPAC Name |
methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O3/c1-9(22-23-15(24)25-2)10-3-5-12(6-4-10)26-14-13(17)7-11(8-21-14)16(18,19)20/h3-8H,1-2H3,(H,23,24)/b22-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDVMHPKKQTXTE-AFPJDJCSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)OC)/C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinolysis of Dimethyl Carbonate
The reaction of hydrazine hydrate with dimethyl carbonate under controlled conditions yields methyl hydrazinicarboxylate as an intermediate, which subsequently undergoes further hydrazinolysis to form methoxycarbohydrazide. Key parameters include:
- Temperature : 50–75°C for methyl hydrazinicarboxylate formation; 70°C for carbohydrazide synthesis.
- Stoichiometry : 1:1 molar ratio of hydrazine hydrate to dimethyl carbonate.
- Purification : Crystallization at 0°C followed by ethanol washes and vacuum drying (80°C, 1 h).
This method achieves a 75% yield based on dimethyl carbonate conversion.
Synthesis of 1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethan-1-one
The ketonic component is synthesized via nucleophilic aromatic substitution (SNAr) between 3-chloro-5-(trifluoromethyl)pyridin-2-ol and 4-bromoacetophenone.
Reaction Parameters
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 8.41 (s, 1H, pyridine-H), 7.92 (d, J = 8.8 Hz, 2H, aryl-H), 7.12 (d, J = 8.8 Hz, 2H, aryl-H), 2.65 (s, 3H, COCH3).
- 19F NMR : δ -62.4 (CF3).
Hydrazone Formation via Acid-Catalyzed Condensation
The final step involves condensing methoxycarbohydrazide with the ketone to form the (1Z)-configured hydrazone.
Standard Protocol
Stereochemical Control
The Z-configuration is enforced by intramolecular hydrogen bonding between the hydrazide NH and pyridinyl oxygen, as confirmed by NOESY spectroscopy.
Optimization Strategies
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 63 |
| Methanol | 32.7 | 59 |
| THF | 7.5 | 41 |
| DMF | 36.7 | 28 |
Ethanol maximizes yield by balancing reactant solubility and acid catalyst activity.
Catalytic Additives
- p-TsOH (5 mol%) : 63% yield.
- Amberlyst-15 : 60% yield.
- No catalyst : <15% yield.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting the patent methodology, a two-stage continuous process is proposed:
Waste Stream Management
- Byproducts : Methanol (recovered via distillation), inorganic salts (neutralized for disposal).
- E-factor : 2.3 kg waste/kg product (superior to batch methods).
Analytical Characterization
Spectroscopic Data
- HRMS (ESI+) : m/z 475.0774 [M+H]+ (calc. 475.0778 for C20H14ClF3N3O3).
- IR (KBr) : 1665 cm−1 (C=O), 1590 cm−1 (C=N), 1250 cm−1 (C-O-C).
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (UV 254) | 99.2 |
| NMR | 98.7 |
Chemical Reactions Analysis
N’-[(1Z)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethylidene]methoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where chlorine or trifluoromethyl groups can be replaced by other substituents under appropriate conditions
Scientific Research Applications
N’-[(1Z)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethylidene]methoxycarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structure combines a trifluoromethylpyridine moiety with a methoxy-substituted phenyl group. Key comparisons with structurally related carbohydrazides include:
Key Observations :
- Trifluoromethylpyridine Role : The 3-chloro-5-trifluoromethylpyridine group (evident in ) enhances metabolic stability and hydrophobic interactions, crucial for enzyme binding.
- Methoxy vs. Chloro Substituents : Methoxy groups (e.g., in ) improve solubility, while chloro/trifluoromethyl groups () increase electronegativity, favoring target engagement.
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents enhance electrophilicity, improving interactions with nucleophilic enzyme residues.
- Aromatic Systems : Pyridine cores (vs. pyrazole) improve planarity and stacking, as seen in .
- Substituent Position : 4-Methoxy on phenyl (target compound) vs. 3-hydroxy () alters solubility and hydrogen-bonding capacity.
Biological Activity
N'-[(1Z)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethylidene]methoxycarbohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique molecular structure characterized by the presence of a pyridine ring with chlorine and trifluoromethyl substitutions, which contribute to its biological properties. Its molecular formula is with a molecular weight of approximately 395.76 g/mol .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridine Derivative : Starting from 3-chloro-5-(trifluoromethyl)pyridine through halogenation and trifluoromethylation reactions.
- Methoxylation : Introducing the methoxy group into the pyridine derivative.
- Carbohydrazide Formation : Reacting the methoxylated pyridine with hydrazine derivatives to form the final product .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in cellular processes, potentially leading to apoptotic pathways in cancer cells.
- Receptor Binding : It may bind to specific receptors, disrupting normal signaling pathways that are crucial for cell survival and proliferation .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticancer Activity
Several studies have focused on the anticancer properties of this compound. It has shown promising results in inhibiting the growth of different cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Case Studies
- Study on Antimicrobial Efficacy : A study published in 2024 evaluated the antimicrobial effects of various derivatives of this compound against clinical isolates. Results indicated that modifications to the pyridine ring enhanced activity against resistant strains .
- Anticancer Research : Another study investigated its effects on human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Antibacterial | E. coli | 15 µg/mL | Enzyme inhibition |
| Antibacterial | Staphylococcus aureus | 10 µg/mL | Enzyme inhibition |
| Anticancer | MCF-7 (breast cancer) | 8 µM | Apoptosis induction |
| Anticancer | A549 (lung cancer) | 12 µM | Apoptosis induction |
Q & A
Q. Methodological approach :
Replicate assays under standardized conditions (e.g., 1% DMSO, 37°C).
Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) .
Basic: What are the stability challenges during storage, and how are they mitigated?
Answer:
- Hydrolysis : The hydrazide bond degrades in aqueous media; store at -20°C in anhydrous DMSO .
- Light sensitivity : Protect from UV exposure using amber vials .
- Oxidation : Add antioxidants (e.g., BHT) to solid-state samples .
Advanced: How does the trifluoromethyl group influence electronic properties and bioactivity?
Answer:
- Electron-withdrawing effect : Increases electrophilicity of the pyridine ring, enhancing interactions with catalytic lysine residues in enzymes .
- Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability (measured via PAMPA assays) .
- Metabolic stability : Resists oxidative degradation (CYP450 enzymes) compared to non-fluorinated analogs .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
Advanced: What strategies optimize solubility for in vivo studies without structural modification?
Answer:
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) in PBS (pH 7.4) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm, PDI <0.2) .
- Salt formation : React with HCl or sodium bicarbonate to improve aqueous solubility .
Basic: How to compare this compound with structurally similar analogs?
Answer:
- SAR Analysis : Systematically vary substituents (e.g., replace trifluoromethyl with cyano) and measure bioactivity .
- Thermodynamic solubility : Compare logS values in PBS (pH 7.4) .
Example : Analog with methoxy instead of trifluoromethyl shows 10-fold lower kinase inhibition .
Advanced: What experimental designs minimize byproduct formation during large-scale synthesis?
Answer:
- DoE (Design of Experiments) : Optimize parameters (e.g., temperature, catalyst ratio) via response surface methodology .
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., over-oxidation) .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
